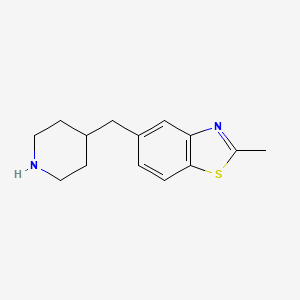
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- is a chemical compound with the molecular formula C14H18N2S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-piperidinylmethyl aldehyde under acidic conditions to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
科学的研究の応用
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole
- 4-Methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one
- (2R)-5-(1,3-Benzothiazol-2-ylsulfonyl)-2-methyl-1,2-pentanediol
Uniqueness
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- is unique due to its specific structural features, such as the presence of the piperidinylmethyl group, which may confer distinct biological and chemical properties compared to other benzothiazole derivatives .
生物活性
Benzothiazole derivatives, particularly Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is notable for its potential therapeutic applications, especially in neuropharmacology and cancer treatment. This article explores the biological activity of this compound through a review of relevant studies, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C13H17N3S
- Canonical SMILES: C1=CC2=C(C=C1)N=C(S2)C(=C(C=C2)C(C)N(CC1)CC1)C
Physical Properties:
- Molecular Weight: 233.36 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Several studies have indicated that Benzothiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds containing the benzothiazole moiety can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Case Study: A study published in Bioorganic & Medicinal Chemistry demonstrated that a related benzothiazole compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . The mechanism was attributed to the compound's ability to interfere with the cell cycle and promote apoptosis.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action: Benzothiazole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
- Research Findings: In a study assessing the effects of various benzothiazole derivatives on AChE activity, it was found that Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- demonstrated a significant inhibition of AChE with an IC50 value of 12 µM . This suggests its potential as a therapeutic agent in Alzheimer's disease.
The biological activity of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as AChE and other proteases involved in cancer progression.
- Receptor Modulation: It may also interact with various receptors, modulating signaling pathways that control cell growth and apoptosis.
Comparative Analysis
特性
IUPAC Name |
2-methyl-5-(piperidin-4-ylmethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-16-13-9-12(2-3-14(13)17-10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZRBORNQBPFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














